Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base, such as sodium ethoxide. This reaction typically proceeds under reflux conditions to facilitate the formation of the desired ester .
Technical details regarding the synthesis include:
The molecular structure of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate features a butanoate backbone with a keto group at the fourth carbon and a pyridine ring at the third position. Its structural representation can be described as follows:
Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate participates in various chemical reactions typical for esters and ketones. Notable reactions include:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate primarily relates to its metabolic pathways in humans. Research indicates that it may serve as a metabolite of nicotine, contributing to the formation of hydroxy acid derivatives that are relevant in assessing tobacco exposure. The conversion of nicotine to this compound involves enzymatic processes that facilitate its bioactivation and subsequent urinary excretion .
Studies have shown that during smoking, significant amounts of keto acid are produced, which indicates its role in nicotine metabolism accounting for approximately 14% of nicotine doses processed by the human body .
Physical properties of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate include:
Chemical properties include:
Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate has several scientific applications:
The systematic IUPAC name for this deuterated compound is 1,1,2,2,2-pentadeuterioethyl 4-oxo-4-(pyridin-3-yl)butanoate. The "-d5" notation specifies five deuterium atoms replacing all hydrogens in the ethyl group (–CH2CH3 → –CD2CD3). This isotopic labeling follows IUPAC guidelines where "pentadeuterioethyl" denotes full deuteration at the ethyl moiety. The molecular formula is C11D5H8NO3, with a molecular weight of 212.257 g/mol, compared to 207.23 g/mol for the non-deuterated analogue. The SMILES notation ([2H]C([2H])([2H])C([2H])([2H])OC(=O)CCC(=O)c1cccnc1
) precisely encodes the deuterium positions and carbonyl-pyridyl connectivity [1] [6].
Table 1: Isotopic vs. Non-Deuterated Structural Comparison
Property | Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate | Non-Deuterated Analog |
---|---|---|
Molecular Formula | C11D5H8NO3 | C11H13NO3 |
Molecular Weight | 212.257 g/mol | 207.23 g/mol |
CAS Number | Not specified in sources | 59086-27-0 |
Key Functional Groups | Deuterated ethyl ester, 3-pyridyl ketone | Ethyl ester, 3-pyridyl ketone |
The deuteration introduces a mass shift of +5 Da while preserving the core functional architecture: an ethyl ester separated from a nicotinoyl group by a β-ketobutyrate chain. This maintains identical chemical reactivity at the ketone and ester carbonyls but alters vibrational frequencies (C–D stretching at ~2100 cm-1 vs. C–H at ~2900 cm-1) and introduces isotopic effects on reaction kinetics [5] [6] [9].
Deuterated organic compounds emerged prominently in the 1930s following Urey's discovery of deuterium. Ethyl-d5 labeling represents a strategic advancement in stable isotope applications, enabling mechanistic studies via NMR tracing and MS quantification without radioactivity. The specific deuteration of the ethyl group targets the metabolic soft spot of ester-containing molecules, mitigating first-pass hydrolysis and extending half-life in biological systems—a principle leveraged since the 1970s in pharmacokinetic research [4] [7].
Pyridyl-butyrate chemistry originated in nicotine metabolite studies. The non-deuterated parent compound (CAS 59086-27-0) was first synthesized in 1978 as a precursor to N-substituted cotinine analogues. Its deuterated version followed in the 2000s, coinciding with advances in deuterated ethyl synthons like ethyl-d5 bromide. The incorporation of the 3-pyridyl group exploits nicotine's affinity for nicotinic acetylcholine receptors, making this scaffold valuable for neuropharmacological probes [5].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4